molecular formula C12H10F2O3 B1443108 Benzofuran-5-yl-difluoroacetic acid ethyl ester CAS No. 943541-56-8

Benzofuran-5-yl-difluoroacetic acid ethyl ester

Cat. No.: B1443108
CAS No.: 943541-56-8
M. Wt: 240.2 g/mol
InChI Key: KTQLNOCUQDLAFP-UHFFFAOYSA-N
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Description

Benzofuran-5-yl-difluoroacetic acid ethyl ester is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The compound features a benzofuran ring system, which is a fused benzene and furan ring, and is substituted with a difluoroacetic acid ethyl ester group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The difluoroacetic acid ethyl ester group can then be introduced through esterification reactions using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-5-yl-difluoroacetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-5-yl-difluoroacetic acid, while reduction can produce benzofuran-5-yl-difluoroethanol.

Scientific Research Applications

Benzofuran-5-yl-difluoroacetic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzofuran-5-yl-difluoroacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes, receptors, and other biomolecules, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, leading to therapeutic effects . The difluoroacetic acid ethyl ester group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Benzofuran-2-carboxylic acid ethyl ester: Similar structure but with a carboxylic acid group at the 2-position.

    Benzofuran-3-yl-difluoroacetic acid ethyl ester: Similar structure but with the difluoroacetic acid ethyl ester group at the 3-position.

    Benzothiophene derivatives: Similar heterocyclic structure but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness: Benzofuran-5-yl-difluoroacetic acid ethyl ester is unique due to the specific positioning of the difluoroacetic acid ethyl ester group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(1-benzofuran-5-yl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O3/c1-2-16-11(15)12(13,14)9-3-4-10-8(7-9)5-6-17-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQLNOCUQDLAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)OC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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